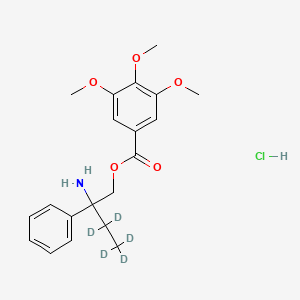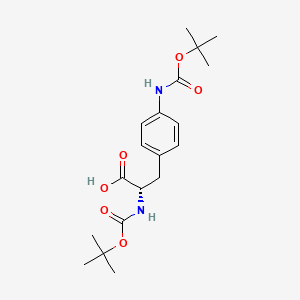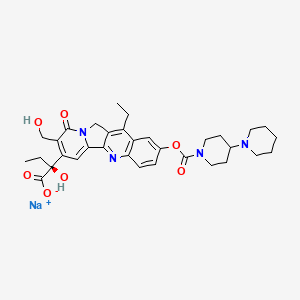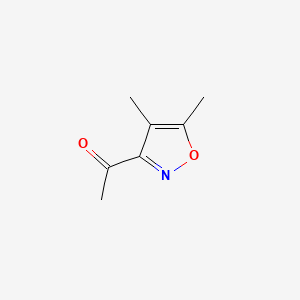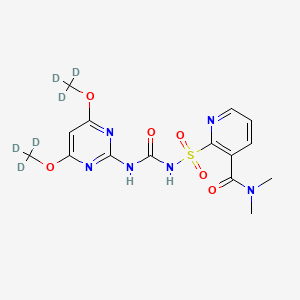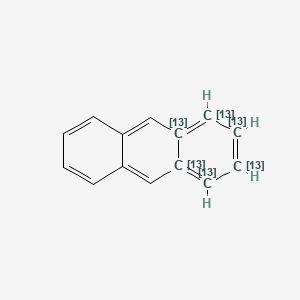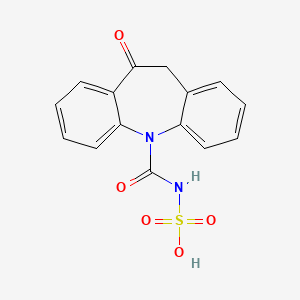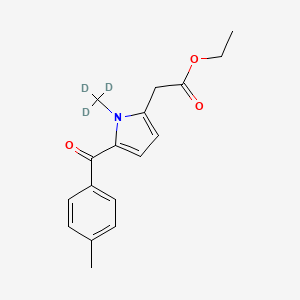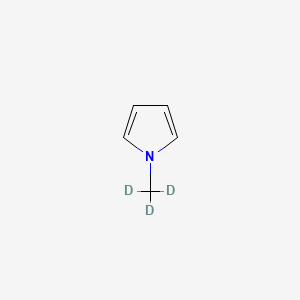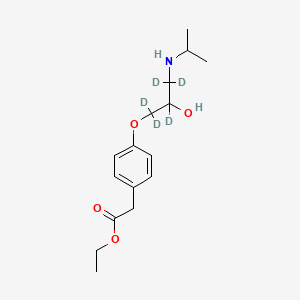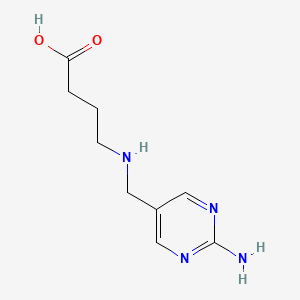
4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid is a compound that features a pyrimidine ring substituted with an amino group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials, such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino group on the pyrimidine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s derivatives may find applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid involves its interaction with specific molecular targets. In the case of its antitrypanosomal and antiplasmodial activities, the compound likely interferes with the metabolic pathways of the parasites, leading to their inhibition or death . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities.
2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor properties.
4-(2-Aminoethyl)(methyl)amino)butanoic acid: Another derivative with potential biological applications.
Uniqueness
4-(((2-Aminopyrimidin-5-yl)methyl)amino)butanoicacid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a butanoic acid moiety makes it a versatile compound for various applications.
Properties
CAS No. |
109205-65-4 |
|---|---|
Molecular Formula |
C9H14N4O2 |
Molecular Weight |
210.237 |
IUPAC Name |
4-[(2-aminopyrimidin-5-yl)methylamino]butanoic acid |
InChI |
InChI=1S/C9H14N4O2/c10-9-12-5-7(6-13-9)4-11-3-1-2-8(14)15/h5-6,11H,1-4H2,(H,14,15)(H2,10,12,13) |
InChI Key |
CEVHDPLMYOKEIW-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC(=N1)N)CNCCCC(=O)O |
Synonyms |
Butanoic acid, 4-[[(2-amino-5-pyrimidinyl)methyl]amino]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


